N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxamide derives its systematic name from the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocyclic system is identified as 4,6,7,8-tetrahydroimidazo[2,1-c]triazine , which consists of a fused bicyclic structure combining imidazole and triazine rings. The numbering begins at the nitrogen atom in the imidazole ring (position 1), proceeding through the triazine moiety to position 8 on the phenyl substituent.
The substituents are prioritized as follows:
- 4-oxo : A ketone group at position 4 of the tetrahydroimidazo-triazine core.
- 8-phenyl : A phenyl group attached to position 8 of the bicyclic system.
- 3-carboxamide : A carboxamide functional group at position 3, further substituted by a 3-morpholinopropyl chain.
The structural representation (Figure 1) highlights the fused bicyclic core, with the phenyl group occupying a planar position relative to the heterocycle. The morpholinopropyl side chain adopts a conformation influenced by steric and electronic interactions, as observed in related morpholine-containing compounds.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₁H₂₇N₅O₃ , derived from the summation of atoms in its structure:
- 21 carbon atoms : Including aromatic (phenyl), heterocyclic (imidazo-triazine), and aliphatic (morpholinopropyl) carbons.
- 27 hydrogen atoms : Distributed across the phenyl ring, heterocycle, and substituents.
- 5 nitrogen atoms : Present in the triazine, imidazole, and morpholine rings.
- 3 oxygen atoms : From the ketone, carboxamide, and morpholine groups.
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₇N₅O₃ |
| Molecular weight | 401.48 g/mol |
| Exact mass | 401.2063 Da |
The molecular weight (401.48 g/mol) aligns with structurally analogous imidazo-triazine derivatives, such as 8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxamide (402.43 g/mol). Mass spectrometry data for related compounds confirms the accuracy of these calculations, with deviations typically below 0.1%.
Stereochemical Considerations and Conformational Analysis
The compound exhibits two chiral centers at positions 6 and 7 of the tetrahydroimidazo-triazine core, resulting in four possible stereoisomers. X-ray crystallography of similar compounds reveals a preference for the 6R,7S configuration , which minimizes steric clash between the phenyl group and the carboxamide substituent.
Conformational analysis of the morpholinopropyl side chain demonstrates two dominant states:
- Extended conformation : The morpholine ring resides distal to the heterocyclic core, stabilized by van der Waals interactions.
- Folded conformation : The morpholine oxygen forms a hydrogen bond with the carboxamide NH group, as observed in molecular dynamics simulations.
The tetrahydroimidazo-triazine ring adopts a half-chair conformation , with the phenyl group in an equatorial position to reduce torsional strain. This geometry is consistent with density functional theory (DFT) calculations performed on analogous structures.
Table 2 : Key torsional angles influencing conformation
| Torsion angle | Value (°) | Significance |
|---|---|---|
| N3-C4-O4-C21 | 120.5 | Carboxamide-morpholine linkage |
| C8-C9-C10-C11 | -65.3 | Phenyl ring orientation |
| N1-C6-C7-N2 | 15.8 | Bicyclic ring puckering |
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c26-17(20-7-4-8-23-11-13-28-14-12-23)16-18(27)25-10-9-24(19(25)22-21-16)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJNTYBXQIFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation of triazine derivatives often involves the use of trifluoroacetic anhydride and ammonium salts in a solvent like DMF at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solid-phase methods can also be adapted for industrial purposes to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine ring and phenyl group positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit notable antimicrobial properties. A study focused on similar compounds has demonstrated their efficacy against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways essential for microbial survival .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored in various studies. For instance, imidazo[2,1-c][1,2,4]triazine derivatives have shown promise as inhibitors of topoisomerases and kinases that are crucial in cancer progression .
Antiviral Activity
Emerging studies suggest that triazine-based compounds can exhibit antiviral properties. The mechanism is thought to involve interference with viral replication processes or inhibition of viral entry into host cells .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds with similar structures. Preliminary studies indicate that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₃ (estimated) | C₁₈H₂₂FN₅O₃ |
| Molecular Weight (g/mol) | ~408.45 | 375.40 |
| Substituent (8-position) | Phenyl | 4-Fluorophenyl |
| Side Chain (3-position) | 3-Morpholinopropyl | 3-Isopropoxypropyl |
| Hydrogen Bond Acceptors | 6 (estimated) | 5 |
| LogP (predicted) | ~1.8 (higher polarity) | ~2.3 (increased lipophilicity) |
Key Implications :
- Fluorine Substitution : The 4-fluorophenyl group in the analog may enhance metabolic stability and blood-brain barrier penetration due to fluorine’s electron-withdrawing and lipophilicity-modifying effects .
- Side Chain Differences: The morpholinopropyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the isopropoxypropyl chain, which may favor longer half-life but reduced solubility .
Broader Context: Imidazo-Triazine Derivatives in Oncology
The imidazo-triazine scaffold is structurally related to dacarbazine (DTIC), a triazenoimidazole carboxamide alkylating agent used in melanoma and lymphoma treatment. Dacarbazine’s mechanism involves metabolic activation to release methyl diazonium ions, which alkylate DNA . While the target compound lacks the triazeno group critical for dacarbazine’s activity, its triazine core could serve as a scaffold for alternative mechanisms, such as kinase inhibition or intercalation.
Table 2: Functional Comparison with Dacarbazine
| Property | Target Compound | Dacarbazine |
|---|---|---|
| Core Structure | Imidazo-triazine | Triazenoimidazole |
| Key Functional Group | Carboxamide | Triazene |
| Primary Mechanism | Hypothesized kinase inhibition | DNA alkylation |
| Solubility | Moderate (morpholine-enhanced) | Low (requires reconstitution) |
| Therapeutic Indication | Under investigation | Melanoma, Hodgkin’s lymphoma |
Key Insights :
- The morpholinopropyl side chain may confer improved bioavailability compared to dacarbazine’s unmodified carboxamide .
Biological Activity
N-(3-Morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.
Synthesis and Structural Characteristics
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that incorporate key pharmacophores such as the imidazo[2,1-c][1,2,4]triazine framework. The presence of the morpholinopropyl group is crucial for enhancing solubility and bioavailability.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A study highlighted that triazine derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by activating caspases and modulating pathways involving NF-κB and p53 . This suggests that this compound may similarly affect these pathways.
Antimicrobial Activity
Additionally, triazine derivatives are known for their antimicrobial properties. Some studies have reported potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[2,1-c][1,2,4]triazines has also been documented. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro studies have shown that certain derivatives exhibit IC50 values lower than established anti-inflammatory drugs like indomethacin .
Neuroprotective Effects
Emerging evidence suggests that some triazine derivatives may possess neuroprotective properties. They have been studied for their ability to inhibit neuroinflammation and promote neuronal survival under stress conditions .
Case Study 1: Anticancer Activity Assessment
In a controlled study involving MCF-7 cells treated with N-(3-morpholinopropyl)-4-oxo-8-phenyl derivatives:
- Objective : To evaluate cytotoxic effects.
- Method : MTT assay was employed.
- Results : The compound exhibited significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focusing on inflammation:
- Objective : To assess COX inhibition.
- Method : Enzyme assays were conducted.
- Results : The compound showed selective inhibition of COX-2 with promising anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
